2,6-Difluoro-3-(methylthio)phenylboronic acid pinacol ester
Description
2,6-Difluoro-3-(methylthio)phenylboronic acid pinacol ester (CAS: 1451392-56-5) is a fluorinated arylboronic ester with a methylthio (-SMe) substituent at the 3-position of the benzene ring. The pinacol ester group enhances solubility in organic solvents compared to the parent boronic acid, making it advantageous for Suzuki-Miyaura cross-coupling reactions in drug discovery and materials science . Its structure combines electron-withdrawing fluorine atoms and a sulfur-containing substituent, which may influence reactivity, stability, and applications in stimuli-responsive drug delivery systems .
Properties
IUPAC Name |
2-(2,6-difluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)10-8(15)6-7-9(19-5)11(10)16/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSKEWJZEULAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)SC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(methylthio)phenylboronic acid pinacol ester typically involves the following steps:
Borylation Reaction: The starting material, 2,6-difluoro-3-(methylthio)phenyl halide, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired boronic acid pinacol ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as recrystallization and distillation are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(methylthio)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic acid ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0), and other palladium complexes.
Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate.
Solvents: Tetrahydrofuran, dimethylformamide, and toluene.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Organic Synthesis
-
Suzuki-Miyaura Coupling Reactions :
- This compound is extensively utilized in Suzuki-Miyaura reactions to synthesize biaryl compounds, which are crucial intermediates in drug development and material science.
- Case Study : A study demonstrated the successful coupling of this boronic ester with various aryl halides, yielding high-purity biaryl products .
- Functionalization of Biomolecules :
Medicinal Chemistry
- Drug Development :
-
Boron Neutron Capture Therapy (BNCT) :
- There is ongoing research into its application in BNCT for cancer treatment, where boron-containing compounds are selectively taken up by tumor cells and irradiated with thermal neutrons.
- Research Insight : Preliminary studies indicate that fluorinated boron compounds can enhance tumor localization and treatment efficacy .
Material Science
- Advanced Materials Production :
Summary of Applications
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(methylthio)phenylboronic acid pinacol ester primarily involves its role as a boronic acid ester in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine atoms and the methylthio group can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Substituent Effects on Solubility and Stability
Pinacol esters of boronic acids generally exhibit superior solubility in organic solvents compared to their parent acids. For example:
- 2,6-Difluoro-3-(methylthio)phenylboronic acid pinacol ester : High solubility in chloroform and ketones due to the lipophilic pinacol group and methylthio substituent .
- 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester (CAS: 2121514-34-7): Similar solubility profile, but the methoxy (-OMe) group may reduce oxidative sensitivity compared to methylthio (-SMe) .
- 3-Cyano-5-(methoxycarbonyl)phenylboronic acid pinacol ester (CAS: AS133142): Polar cyano and ester groups lower solubility in hydrocarbons but enhance compatibility with polar aprotic solvents like acetone .
Table 1: Solubility Comparison in Common Solvents
| Compound | Chloroform | Acetone | Cyclohexane | |
|---|---|---|---|---|
| This compound | High | High | Low | |
| 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester | High | High | Low | |
| Phenylboronic acid (parent acid) | Moderate | High | Very Low |
Reactivity in Cross-Coupling Reactions
The electronic and steric effects of substituents critically impact Suzuki-Miyaura coupling efficiency:
- Methylthio (-SMe) vs. In contrast, -OMe offers milder electronic effects and lower steric bulk .
- 2,4-Difluoro-3-cyanophenylboronic acid pinacol ester (CAS: 2216724-47-7): The electron-withdrawing cyano (-CN) group enhances electrophilicity, improving coupling rates with electron-rich aryl halides .
Biological Activity
2,6-Difluoro-3-(methylthio)phenylboronic acid pinacol ester (CAS: 1355011-72-1) is a boronic acid derivative notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound has gained attention due to its unique electronic properties and potential biological activities.
- Molecular Formula: C13H17B F2O2S
- Molar Mass: 286.15 g/mol
- Density: 1.17 g/cm³ (predicted)
- Boiling Point: 333.4 °C (predicted)
The primary mechanism of action for this compound is its role in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. The compound undergoes transmetalation, where it interacts with palladium catalysts to facilitate the coupling of aryl or vinyl halides with boronic acids.
Drug Discovery and Development
Research indicates that boronic acids, including this compound, can serve as valuable intermediates in the synthesis of biologically active compounds. The presence of fluorine and methylthio groups enhances the compound's reactivity and selectivity, making it a candidate for drug discovery.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of boronic acids exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The unique substituents on 2,6-Difluoro-3-(methylthio)phenylboronic acid may enhance its efficacy against cancer cells.
- Enzyme Inhibition : Research has shown that similar compounds can act as inhibitors for various enzymes, including proteases and kinases. These interactions are critical in developing treatments for diseases like diabetes and cancer.
- Pharmacokinetics : The stability and bioavailability of boronic acids are essential for their effectiveness as pharmaceutical agents. Studies indicate that the structural features of this compound contribute to favorable pharmacokinetic properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Difluoro-3-formylphenylboronic acid | Contains formyl group instead of methylthio | Similar reactivity but different applications |
| 2-(Methylthio)phenylboronic acid | Lacks fluorine substituents | Less reactive than 2,6-Difluoro variant |
| 2,6-Difluorophenylboronic acid | Lacks methylthio group | Different electronic characteristics |
Q & A
Q. Table 1: Solubility Comparison of Pinacol Esters
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Chloroform | >200 | Highest solubility |
| THF | ~150 | Suitable for Suzuki couplings |
| Hexane | <50 | Poor, used for precipitation |
Basic: How stable is this compound under physiological pH conditions?
Methodological Answer:
Pinacol esters hydrolyze at physiological pH (7.4), with kinetics influenced by substituents. The methylthio (-SMe) group may stabilize the ester temporarily, but prolonged exposure to aqueous buffers or reactive oxygen species (ROS) accelerates hydrolysis. For cell-based studies, use freshly prepared solutions in degassed solvents, and avoid storage >24 hours at room temperature. Hydrolysis rates can be quantified via LC-MS by tracking boronic acid release .
Advanced: How can this compound be integrated into ROS-responsive drug delivery systems?
Methodological Answer:
The boronic ester bond is cleaved by ROS (e.g., H₂O₂), enabling controlled payload release. For example:
Micelle Design : Copolymerize with PEG to form amphiphilic blocks. Load hydrophobic drugs (e.g., antibiotics) into the core. ROS triggers ester cleavage, destabilizing micelles and releasing the drug .
Glucose Sensing : Conjugate with glucose-responsive polymers (e.g., poly(L-glutamic acid)) to create nanoparticles. The boronic ester binds glucose, increasing hydrophilicity and triggering insulin release in diabetic models .
Validate release profiles using fluorescence assays or HPLC under simulated ROS conditions.
Advanced: How to resolve contradictions in solubility data reported across studies?
Methodological Answer:
Discrepancies arise from solvent purity, temperature, or measurement techniques. To standardize:
- Dynamic Light Scattering (DLS) : Measure particle size to confirm dissolution.
- NMR Titration : Use deuterated solvents to quantify solubility via signal integration.
- Reference Redlich–Kister Equation : Model solubility data for esters, as it aligns best with experimental uncertainties .
Compare results with structurally similar esters (e.g., 4-acetylphenylboronic acid pinacol ester) to identify outliers .
Advanced: What analytical techniques confirm successful conjugation in polymeric carriers?
Methodological Answer:
- ¹H/¹³C NMR : Identify shifts in aromatic protons (δ 7.0–8.0 ppm) and boron-ester peaks (δ 1.0–1.5 ppm for pinacol methyl groups).
- MALDI-TOF MS : Detect molecular ion peaks corresponding to the polymer-boronic ester conjugate.
- FT-IR : Verify B-O bond formation (~1250 cm⁻¹) and disappearance of -OH groups from the parent boronic acid .
Safety: What protocols mitigate risks of hydrolysis or toxicity during handling?
Methodological Answer:
- Storage : Keep at -20°C under argon in airtight containers to prevent moisture ingress.
- Incompatibilities : Avoid oxidizing agents (e.g., peroxides) and strong acids/bases.
- First Aid : For skin contact, rinse with copious water (>15 mins); for inhalation, move to fresh air and seek medical attention .
Advanced: How does the methylthio substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The -SMe group acts as an electron donor, enhancing para/ortho-directing effects in Suzuki-Miyaura couplings. However, it may coordinate with palladium catalysts, requiring optimized conditions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
